3-Chloro-7-methylbenzo[b]thiophene
Description
3-Chloro-7-methylbenzo[b]thiophene is a sulfur-containing heterocyclic compound characterized by a fused benzene-thiophene ring system with chlorine and methyl substituents at the 3- and 7-positions, respectively. Its structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. The chlorine atom acts as an electron-withdrawing group, while the methyl group donates electrons, creating a polarized aromatic system that influences reactivity and stability .
Properties
Molecular Formula |
C9H7ClS |
|---|---|
Molecular Weight |
182.67 g/mol |
IUPAC Name |
3-chloro-7-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H7ClS/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-5H,1H3 |
InChI Key |
ALNILPAUPRMZLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CS2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key Insights :
- The bromomethyl group in 3-(bromomethyl)-7-chlorobenzo[b]thiophene increases steric bulk and reactivity in nucleophilic substitutions, unlike the methyl group in the target compound .
- Methyl-substituted thiophenes (e.g., 3-methylthiophene) exhibit higher yields in Grignard reactions (67–80%) compared to unsubstituted analogs due to improved stability of intermediates .
Analogous Compounds :
- Bis-heterocyclic thiophenes (e.g., pyrazolothieno[2,3-b]thiophenes): Synthesized via cyclocondensation, requiring nitrile intermediates and catalysts like triethylamine .
- 3-(Bromomethyl)-7-chlorobenzo[b]thiophene : Prepared via bromination of methyl precursors, often used as a pharmaceutical intermediate (e.g., Sertaconazole impurity B) .
Yield Comparison :
Physicochemical Properties
Notes:
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